molecular formula C16H32O2 B14466906 3-Tetradecene, 14,14-dimethoxy-, (3Z)- CAS No. 71566-63-7

3-Tetradecene, 14,14-dimethoxy-, (3Z)-

Cat. No.: B14466906
CAS No.: 71566-63-7
M. Wt: 256.42 g/mol
InChI Key: ZLMSFERROZEDJZ-WAYWQWQTSA-N
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Description

3-Tetradecene, 14,14-dimethoxy-, (3Z)- is an unsaturated hydrocarbon featuring a 14-carbon chain with a double bond at position 3 (Z-configuration) and two methoxy (-OCH₃) substituents at carbon 14.

Properties

CAS No.

71566-63-7

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

(Z)-14,14-dimethoxytetradec-3-ene

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h5-6,16H,4,7-15H2,1-3H3/b6-5-

InChI Key

ZLMSFERROZEDJZ-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCCCCCCCCC(OC)OC

Canonical SMILES

CCC=CCCCCCCCCCC(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- typically involves the reaction of tetradecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of methoxy groups. The stereochemistry of the double bond is controlled by the reaction conditions and the choice of catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Tetradecene, 14,14-dimethoxy-, (3Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 14,14-dimethoxy-3-tetradecanone.

    Reduction: Formation of 14,14-dimethoxytetradecane.

    Substitution: Formation of various substituted tetradecenes depending on the nucleophile used.

Scientific Research Applications

3-Tetradecene, 14,14-dimethoxy-, (3Z)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- involves its interaction with specific molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key features of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Reported Activity References
3-Tetradecene,14,14-dimethoxy-, (3Z)- C₁₆H₃₂O₂ 256.4 (calculated) 14,14-dimethoxy Z Not reported
3-Tetradecene,14,14-dimethoxy-, (3E)- C₁₆H₃₂O₂ 256.4 (calculated) 14,14-dimethoxy E Not reported
(Z)-14,14-Diethoxy-3-tetradecene C₁₈H₃₆O₂ 284.48 14,14-diethoxy Z Not reported
(E)-3-Tetradecene C₁₄H₂₈ 196.37 None E Antitumor, antioxidant
(Z)-3-Tetradecene C₁₄H₂₈ 196.37 None Z Low water solubility (0.0139 mg/L)
5-Tetradecene,14,14-diethoxy-, (5Z)- C₁₈H₃₆O₂ 284.48 14,14-diethoxy Z Not reported
Key Observations:

Substituent Effects :

  • The dimethoxy and diethoxy groups increase molecular weight and polarity compared to unsubstituted 3-tetradecene. For example, the diethoxy analog (C₁₈H₃₆O₂) has a molecular weight of 284.48, significantly higher than the parent compound (196.37) .
  • Methoxy/ethoxy groups likely reduce volatility and enhance solubility in polar solvents, though direct data for the dimethoxy variant is lacking.

Stereochemical Influence: The Z/E isomerism at the double bond (e.g., 3Z vs. 3E) may affect intermolecular interactions.

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